molecular formula C20H25ClN4O2 B2560226 2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034201-20-0

2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2560226
CAS No.: 2034201-20-0
M. Wt: 388.9
InChI Key: RIAJLNBTOFYILK-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a pyrazolyl group, and a piperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Formation of the Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting a suitable precursor with cyclopropyl hydrazine.

    Coupling Reaction: The chlorophenoxy and pyrazolyl intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic Acid: A plant growth regulator with a similar chlorophenoxy group.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with a similar pyrazolyl group used in energetic materials.

Uniqueness

2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-13(27-17-4-2-3-15(21)11-17)20(26)22-16-7-9-25(10-8-16)19-12-18(23-24-19)14-5-6-14/h2-4,11-14,16H,5-10H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAJLNBTOFYILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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